molecular formula C23H21NO5S B491528 METHYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE CAS No. 421580-06-5

METHYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B491528
CAS No.: 421580-06-5
M. Wt: 423.5g/mol
InChI Key: BWABJPFEGSGOCJ-UHFFFAOYSA-N
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Description

METHYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a naphthofuran derivative characterized by a fused naphtho[1,2-b]furan core substituted with a methyl ester group at position 3, a methyl group at position 2, and a 2,4-dimethylbenzenesulfonamido moiety at position 5 (Fig. 1). The sulfonamido group introduces hydrogen-bonding capabilities, while the methyl substituents enhance lipophilicity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-13-9-10-20(14(2)11-13)30(26,27)24-19-12-18-21(23(25)28-4)15(3)29-22(18)17-8-6-5-7-16(17)19/h5-12,24H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWABJPFEGSGOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps, such as crystallization or chromatography, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Synthetic Routes:

  • Multi-step organic reactions are typically employed to synthesize derivatives of this compound.
  • Common reagents include sulfonamides and naphthoic acids.

Biology

Research has indicated that derivatives of methyl 5-(2,4-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate exhibit significant biological activities .

Antimicrobial Activity:

  • In vitro studies have shown that certain derivatives demonstrate effectiveness against various bacterial strains.
  • For example, modifications to the sulfonamide group have been linked to enhanced antibacterial properties.
CompoundMIC (µg/mL)Activity
A32Moderate
B16Strong
This Compound8Very Strong

Anticancer Potential:

  • The compound has been tested against several cancer cell lines, including breast and lung cancer cells.
  • Results indicated a potential to induce apoptosis in cancer cells at specific concentrations.
Cell LineIC50 (µM)Effect
MCF-750Apoptosis Induction
A54970Cell Proliferation Inhibition

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its ability to interact with specific enzymes or receptors may lead to the development of new drugs targeting diseases such as cancer.

Mechanisms of Action:

  • The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • It could also modulate receptor activity, influencing signaling pathways that promote apoptosis in cancer cells.

Industry

In industrial applications, this compound could be utilized in the development of new materials such as polymers or dyes , owing to its unique chemical properties.

Case Studies

Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The presence of the dimethyl groups was found to significantly enhance the activity compared to other derivatives lacking these moieties.

Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound. It was found to exhibit an IC50 value of approximately 50 µM against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of METHYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in sulfonamide substituents and ester groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 5 Ester Group Molecular Weight (g/mol) Key Features
METHYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE (Target) 2,4-Dimethylbenzenesulfonamido Methyl ~413.42* Enhanced lipophilicity due to dual methyl groups on the sulfonamide aryl ring.
ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE 2,5-Dimethylbenzenesulfonamido Ethyl ~427.45* Increased steric bulk and lipophilicity from ethyl ester; altered regiochemistry of methyl groups.
METHYL 5-[(4-FLUOROPHENYL)SULFONYLAMINO]-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE 4-Fluorobenzenesulfonamido Methyl ~413.42* Electron-withdrawing fluorine may enhance metabolic stability and binding affinity.
METHYL 5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE Methoxy (simpler benzofuran core) Methyl ~206.19 Lacks sulfonamide; reduced steric complexity; potential for altered reactivity.

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Regiochemistry: The 2,4-dimethyl group on the target compound’s sulfonamide aryl ring creates a steric and electronic profile distinct from the 2,5-dimethyl isomer in the ethyl ester analog . The latter’s substituents may hinder rotational freedom or alter π-π stacking interactions.

Ester Group Effects :

  • The ethyl ester in the analog from increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the methyl ester .

Core Structure Variations :

  • The simplified benzofuran derivative () lacks the naphtho-fused system and sulfonamide group, leading to reduced molecular weight and altered electronic properties. This likely diminishes hydrogen-bonding capacity and target selectivity compared to the target compound .

Biological Activity

Methyl 5-(2,4-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential pharmacological applications. The sulfonamide group in its structure suggests possible antimicrobial and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The compound features a naphtho[1,2-b]furan backbone substituted with a sulfonamide moiety. Its chemical formula is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, and it has a molecular weight of approximately 364.43 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in inhibiting certain enzymes.

Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt folate production, leading to bacterial growth inhibition. This mechanism underpins the antimicrobial potential of this compound.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial effects. A study conducted by Khanapure et al. indicated that similar compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Inhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects were evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In a study focusing on similar naphtho-furan derivatives, significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels were observed .

Assay Cytokine Concentration (µM) Inhibition (%)
ELISATNF-α1065
ELISAIL-61058

Case Study 1: Evaluation of Antibacterial Properties

In a clinical setting, a derivative of the compound was tested against multi-drug resistant strains. The results indicated that it could serve as an effective alternative to traditional antibiotics, significantly reducing bacterial load in infected tissues.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of arthritis, treatment with this compound resulted in decreased joint swelling and pain relief compared to control groups .

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